

Recommended dosage and administration of Ripk1-IN-14 for in vivo studies

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Compound of Interest

Compound Name: *Ripk1-IN-14*

Cat. No.: *B12396645*

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Application Notes and Protocols for Ripk1-IN-14 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.^{[1][2][3][4]} Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, and is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases.^{[1][2][3][5][6]} **Ripk1-IN-14** is a potent inhibitor of RIPK1, offering a valuable tool for investigating the therapeutic potential of targeting this kinase. These application notes provide a comprehensive overview of recommended dosages, administration routes, and detailed protocols for the in vivo use of RIPK1 inhibitors, with specific guidance adapted for **Ripk1-IN-14** based on studies with analogous compounds.

Quantitative Data Summary

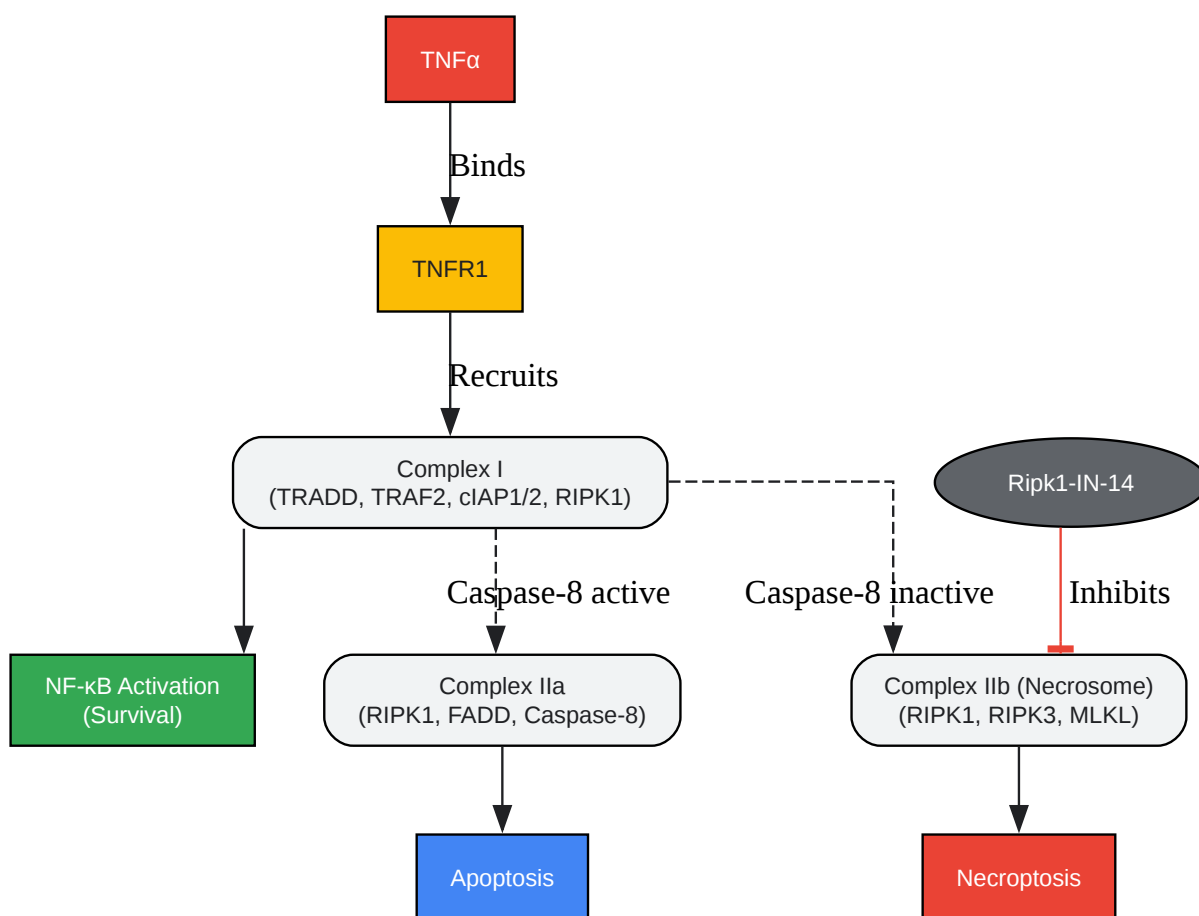
While specific in vivo dosage data for **Ripk1-IN-14** is not yet widely published, the following table summarizes dosages and administration routes for other well-characterized RIPK1 inhibitors in murine models. This information can serve as a valuable starting point for designing in vivo studies with **Ripk1-IN-14**.

Compound	Animal Model	Dosage	Administration Route	Outcome	Reference
Necrostatin-1	Systemic Inflammatory Response Syndrome (SIRS)	5 mg/kg	Intravenous (i.v.)	Protected against TNF-induced mortality and hypothermia	[7]
Necrostatin-1	Hypoxia and Ischemia	Not specified	Intraventricular	Demonstrated a pronounced protective effect	[8]
Necrostatin-1s	Systemic Inflammatory Response Syndrome (SIRS)	30 mg/kg	Intravenous (i.v.)	Attenuated LPS-induced acute inflammatory changes	[9]
GSK'963	Intracerebral Hemorrhage (ICH)	Not specified	Systemic administration	Reduced acute neuronal death	[10]
PK68	Systemic Inflammatory Response Syndrome (SIRS)	Not specified	Not specified	Provided strong protection against TNF- α -induced SIRS	[5]
PK68	Cancer Metastasis Model	Not specified	Not specified	Suppressed tumor metastasis	[5]
Compound [I]	Systemic Inflammatory Response	10 mg/kg	Not specified	Resulted in 80% survival rate	[11]

	Syndrome (SIRS)				
Compound 71/72	Systemic Inflammatory Response Syndrome (SIRS)	Not specified	Not specified	Shown better performance than Tozasertib	[12]

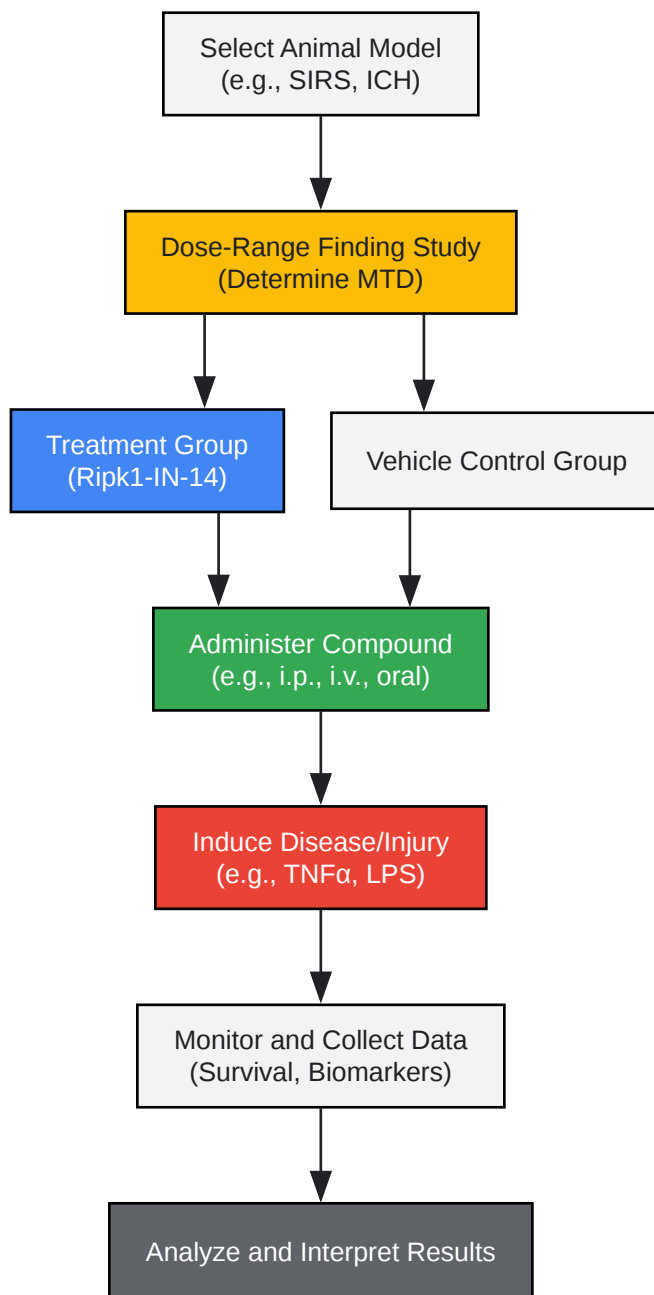
Signaling Pathway and Experimental Workflow

To facilitate the design and interpretation of in vivo studies, the following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for evaluating RIPK1 inhibitors.



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Caption: RIPK1 Signaling Pathway leading to survival, apoptosis, or necroptosis.



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Caption: General workflow for in vivo evaluation of **Ripk1-IN-14**.

Experimental Protocols

Note: The following protocols are generalized based on in vivo studies of other RIPK1 inhibitors. Researchers should optimize these protocols for their specific experimental needs and for the pharmacokinetic and pharmacodynamic properties of **Ripk1-IN-14**.

Protocol 1: General In Vivo Administration of Ripk1-IN-14

1. Materials:

- **Ripk1-IN-14**
- Vehicle (e.g., DMSO, PEG400, saline). The appropriate vehicle should be determined based on the solubility and stability of **Ripk1-IN-14**.
- Sterile syringes and needles
- Experimental animals (e.g., C57BL/6 mice)

2. Procedure:

- Preparation of Dosing Solution:
 - On the day of dosing, prepare a stock solution of **Ripk1-IN-14** in a suitable solvent like DMSO.
 - For the final dosing solution, dilute the stock solution with the appropriate vehicle to the desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is well-tolerated by the animals.
- Administration:
 - Choose the administration route based on the experimental design and the properties of the compound. Common routes for small molecule inhibitors include intraperitoneal (i.p.), intravenous (i.v.), and oral gavage.
 - Administer the prepared **Ripk1-IN-14** solution or vehicle control to the respective animal groups. The volume of administration should be based on the animal's body weight.

Protocol 2: Evaluation of Ripk1-IN-14 in a Murine Model of Systemic Inflammatory Response Syndrome (SIRS)

This protocol is adapted from studies using TNF- α to induce a lethal inflammatory response.[\[5\]](#)
[\[7\]](#)

1. Materials:

- **Ripk1-IN-14** dosing solution and vehicle
- Recombinant murine TNF- α
- Sterile saline
- Experimental mice (e.g., C57BL/6)

2. Procedure:

- Acclimatization: Acclimatize animals to the experimental conditions for at least one week prior to the study.
- Grouping: Randomly assign mice to treatment and control groups.
- Pre-treatment: Administer **Ripk1-IN-14** or vehicle control to the mice at the predetermined dose and route. The timing of pre-treatment relative to the inflammatory challenge is a critical parameter to optimize (e.g., 30-60 minutes prior).
- Induction of SIRS: Inject mice with a lethal dose of murine TNF- α (e.g., via tail vein injection). The optimal dose of TNF- α should be determined in preliminary studies to induce a consistent and measurable lethal response in the vehicle-treated group.
- Monitoring:
 - Monitor the survival of the animals at regular intervals for at least 24-48 hours.
 - Measure body temperature at baseline and at various time points post-TNF- α injection, as hypothermia is a key indicator of SIRS severity.

- Data Analysis: Analyze survival curves using Kaplan-Meier analysis and compare body temperature changes between groups.

Protocol 3: Assessment of Target Engagement In Vivo

To confirm that **Ripk1-IN-14** is inhibiting its target in vivo, it is essential to measure the phosphorylation status of RIPK1 and its downstream substrates.

1. Materials:

- **Ripk1-IN-14** dosing solution and vehicle
- Inducing agent (e.g., TNF- α , LPS)
- Tissue harvesting tools
- Lysis buffer with phosphatase and protease inhibitors
- Antibodies for Western blotting (e.g., anti-pRIPK1 (Ser166), anti-RIPK1, anti-pMLKL, anti-MLKL)

2. Procedure:

- Treatment and Challenge: Administer **Ripk1-IN-14** or vehicle, followed by the inducing agent, as described in Protocol 2.
- Tissue Collection: At a predetermined time point after the challenge (e.g., 1-4 hours), euthanize the animals and collect relevant tissues (e.g., spleen, liver, or target organ of the disease model).
- Protein Extraction: Immediately homogenize the tissues in ice-cold lysis buffer to prepare protein lysates.
- Western Blotting:
 - Determine the protein concentration of the lysates.
 - Perform SDS-PAGE and transfer proteins to a membrane.

- Probe the membrane with primary antibodies against phosphorylated and total RIPK1 and MLKL.
- Use appropriate secondary antibodies and a detection system to visualize the protein bands.
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A significant reduction in the phosphorylation of RIPK1 and MLKL in the **Ripk1-IN-14** treated group compared to the vehicle group indicates target engagement.

Conclusion

While in vivo data for **Ripk1-IN-14** is still emerging, the provided protocols and data from analogous RIPK1 inhibitors offer a solid foundation for researchers to design and execute robust in vivo studies. Careful dose-finding experiments, appropriate selection of animal models, and rigorous assessment of target engagement will be crucial for elucidating the therapeutic potential of **Ripk1-IN-14**.

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